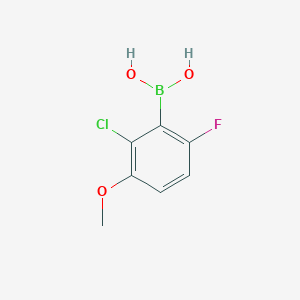

2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Vue d'ensemble

Description

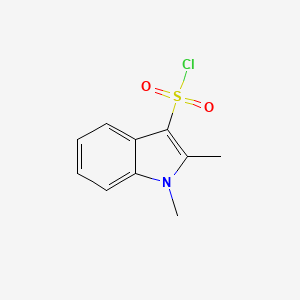

“2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .

Molecular Structure Analysis

The molecular formula of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is C7H7BClFO3 . Its average mass is 204.391 Da and its monoisotopic mass is 204.016083 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.6±30.7 °C .

Applications De Recherche Scientifique

Fluorescence Quenching Studies

Fluorescence quenching studies on boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown that static quenching mechanisms are active, suggesting applications in studying molecular interactions and mechanisms in various biological and chemical systems. The studies reveal insights into the quenching parameters and suggest that these reactions are diffusion-limited, providing a basis for understanding molecular interactions involving boronic acids (Geethanjali et al., 2015).

Synthesis and Molecular Structure

The synthesis of 2-(2-methoxyphenyl)-1-azaazulene via a Suzuki–Miyaura cross-coupling reaction demonstrates the utility of boronic acids in creating complex molecular structures. This research highlights the potential for using boronic acids in the synthesis of novel compounds with unique properties, including intramolecular hydrogen bonding and absorption and emission behavior (Oda et al., 2012).

Catalytic Applications

Palladium-catalyzed reactions involving arylboronic acids, including the synthesis of 3-substituted phthalides, demonstrate the versatility of boronic acids in facilitating diverse chemical transformations. These reactions underscore the role of boronic acids in advancing synthetic methodologies for creating pharmacologically relevant compounds (Ye et al., 2010).

Fluorescent Probes for Biological Applications

The development of diboronic acid-based fluorescent probes for glucose detection in biological matrices illustrates the practical applications of boronic acids in clinical diagnosis and medical research. This work showcases the potential for designing sensitive and selective chemical sensors for important biomolecules, highlighting the role of boronic acids in bioanalytical chemistry (Wang et al., 2021).

Antimicrobial Activity

Research on formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, has revealed significant antifungal activity against various strains, indicating the potential of boronic acid derivatives as antifungal agents. This study contributes to the ongoing search for new antimicrobial compounds and highlights the therapeutic potential of boronic acid derivatives in treating fungal infections (Borys et al., 2019).

Propriétés

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNLKDIFHCCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659369 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-3-methoxyphenylboronic acid | |

CAS RN |

1072945-77-7 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)